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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethyl 5-amino-2-
methylnicotinate

For Researchers, Scientists, and Drug Development
Professionals

Disclaimer: Specific experimental or computational data for Ethyl 5-amino-2-methylnicotinate
is not readily available in the public domain. The following guide is a representative whitepaper
constructed from established quantum chemical methodologies and data from analogous
molecular structures. The quantitative data presented herein is hypothetical and serves to
illustrate the expected results from such analyses.

Introduction

Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. Understanding its electronic
structure, reactivity, and spectroscopic properties is crucial for the rational design of novel
therapeutic agents and functional materials. Quantum chemical calculations provide a powerful
theoretical framework for elucidating these properties at the molecular level. This guide details
the application of Density Functional Theory (DFT) and other computational methods to
characterize Ethyl 5-amino-2-methylnicotinate.

Molecular Structure and Optimization
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The initial step in any quantum chemical study is the optimization of the molecular geometry to
find the lowest energy conformation.

Computational Protocol

Geometry optimization of Ethyl 5-amino-2-methylnicotinate would be performed using DFT
with the B3LYP functional and a 6-311G(d,p) basis set.[1][2] This level of theory provides a
good balance between computational cost and accuracy for organic molecules. All calculations
would be performed in the gaseous phase.[1][2] The optimized structure would be confirmed as
a true minimum by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometric Parameters (Hypothetical Data)

The following table summarizes the key bond lengths and bond angles for the optimized
structure of Ethyl 5-amino-2-methylnicotinate.
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Parameter Bond/Angle Calculated Value
Bond Lengths (A) C2-C3 1.412
C3-C4 1.398

C4-C5h 1.405

C5-N1 1.380

N1-C6 1.345

C6-C2 1.390

C2 - C(Methyl) 1.510

C5 - N(Amino) 1.375

C3 - C(Ester) 1.505

C(Ester) - O(Carbonyl) 1.210

C(Ester) - O(Ethyl) 1.340

“Bond Angles (°) ** C2-C3-C4 118.5
C3-C4-C5 119.2

C4-C5-N1 118.8

C5-N1-C6 122.5

N1-C6-C2 119.0

C6-C2-C3 121.0

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a
molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][4]

Computational Protocol
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The energies of the HOMO and LUMO orbitals would be calculated at the B3LYP/6-311G(d,p)
level of theory on the previously optimized geometry. Time-dependent DFT (TD-DFT) would be
used for a more accurate description of electronic transitions.[1][2]

EMO Properties (Hypothetical Data)

Parameter Value (eV)
HOMO Energy -6.15
LUMO Energy -1.25
HOMO-LUMO Gap (AE) 4.90

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[3][4]

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a
guantitative measure of the chemical reactivity and stability of the molecule.

Computational Protocol

Using the calculated HOMO and LUMO energies, the following global reactivity descriptors
would be calculated based on Koopmans' theorem:

lonization Potential (1) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (x) = (I +A) / 2

Chemical Hardness (n) = (1-A) /2

Chemical Softness (S) =1/(2n)

Electrophilicity Index (w) = p2 / (2n) where p is the chemical potential (u = -X).

Calculated Reactivity Descriptors (Hypothetical Data)
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Descriptor Value (eV)
lonization Potential (1) 6.15
Electron Affinity (A) 1.25
Electronegativity (X) 3.70
Chemical Hardness (n) 2.45
Chemical Softness (S) 0.204
Electrophilicity Index (w) 2.79

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites
for electrophilic and nucleophilic attack.

Computational Protocol

The MEP surface would be calculated at the B3LYP/6-311G(d,p) level of theory. The potential
would be mapped onto the electron density surface to visualize regions of positive and
negative electrostatic potential.

Visualization

Output

Molecular Electrostatic Prediction of
Potential Surface Reactive Sites

Input Calculation

MEP Calculation
(B3LYP/6-311G(d,p))

Optimized Geometry
(B3LYP/6-311G(d,p))

Click to download full resolution via product page

Caption: Workflow for generating and analyzing the Molecular Electrostatic Potential (MEP)
surface.

Vibrational Spectroscopy Analysis
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Theoretical vibrational analysis can aid in the assignment of experimental infrared (IR) and
Raman spectra.

Computational Protocol

Harmonic vibrational frequencies would be calculated at the B3LYP/6-311G(d,p) level. The
calculated frequencies are often systematically overestimated and would be scaled by an
appropriate scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with
experimental data.

ibrational ies (Hypothetical Data)

Vibrational Mode Calculated Frequency (cm-1)  Description

Symmetric N-H stretching
V(N-H)sym 3450 )
(amino group)

Asymmetric N-H stretching

Vv(N-H)asym 3550 )

(amino group)

Carbonyl stretching (ester
v(C=0) 1725

group)
Vv(C-N) 1350 C-N stretching (amino group)
v(C-0) 1250 C-O stretching (ester group)
O(N-H) 1620 N-H scissoring (amino group)

Potential Application in Drug Development: A
Hypothetical Signaling Pathway

Given the presence of the nicotinic acid scaffold, a common motif in pharmacologically active
compounds, we can hypothesize its interaction with a signaling pathway. For instance, it could
potentially act as an inhibitor of a kinase involved in a cancer-related pathway.
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Caption: Hypothetical inhibition of a kinase signaling pathway by Ethyl 5-amino-2-
methylnicotinate.

Conclusion

This technical guide outlines a comprehensive computational approach for characterizing the
electronic, structural, and spectroscopic properties of Ethyl 5-amino-2-methylnicotinate. The
presented protocols, based on Density Functional Theory, provide a robust framework for
gaining insights into the molecule's reactivity and potential biological activity. While the
guantitative data presented is illustrative, the methodologies described are standard practices
in computational chemistry and serve as a blueprint for future theoretical and experimental
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investigations of this compound. Such studies are invaluable for guiding the synthesis of new
derivatives with tailored properties for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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